Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate
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Overview
Description
Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10Br2N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two bromine atoms at positions 6 and 8 on the quinoline ring, an amino group at position 3, and an ethyl ester group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by esterification and amination reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-aminoquinoline-2-carboxylate: Lacks the bromine atoms, resulting in different chemical reactivity and biological activity.
6,8-Dibromoquinoline-2-carboxylic acid: Lacks the ethyl ester group, affecting its solubility and pharmacokinetic properties.
3-Aminoquinoline derivatives: Varying substitutions on the quinoline ring can lead to different biological activities and applications.
Properties
Molecular Formula |
C12H10Br2N2O2 |
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Molecular Weight |
374.03 g/mol |
IUPAC Name |
ethyl 3-amino-6,8-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10Br2N2O2/c1-2-18-12(17)11-9(15)4-6-3-7(13)5-8(14)10(6)16-11/h3-5H,2,15H2,1H3 |
InChI Key |
LATHMEXKSXNOTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2C=C1N)Br)Br |
Origin of Product |
United States |
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